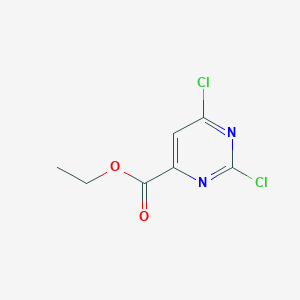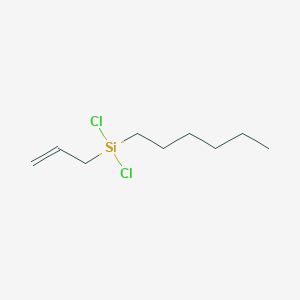
Allylhexyldichlorosilane
Overview
Description
Allylhexyldichlorosilane is an organosilicon compound with the molecular formula C9H18Cl2Si. It is a colorless liquid that is used as an intermediate in the synthesis of various organosilicon compounds. This compound is known for its reactivity due to the presence of both allyl and dichlorosilane functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylhexyldichlorosilane can be synthesized through the reaction of hexylmagnesium bromide with allyltrichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the risk of side reactions. The process is optimized for yield and purity, often involving distillation to separate the desired product from by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols.
Addition Reactions: The allyl group can participate in addition reactions, such as hydrosilylation, where the double bond reacts with silicon hydrides to form new silicon-carbon bonds.
Polymerization Reactions: The compound can be used as a monomer in the polymerization process to create organosilicon polymers.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Catalysts: Palladium, platinum, or other transition metal catalysts for hydrosilylation
Solvents: Tetrahydrofuran, dichloromethane, toluene
Major Products Formed:
Organosilicon Polymers: Used in the production of silicone rubbers and resins
Functionalized Silanes: Used as intermediates in organic synthesis
Scientific Research Applications
Chemistry: Allylhexyldichlorosilane is used as a building block in the synthesis of more complex organosilicon compounds. It is also used in the development of new materials with unique properties, such as hydrophobic coatings and adhesives.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: The compound is widely used in the production of silicone rubbers, resins, and coatings. Its reactivity makes it valuable in the formulation of adhesives and sealants that require strong and durable bonds.
Mechanism of Action
The mechanism of action of allylhexyldichlorosilane involves its ability to form strong covalent bonds with various substrates. The dichlorosilane group can react with nucleophiles to form stable silicon-oxygen or silicon-nitrogen bonds. The allyl group can participate in addition reactions, allowing the compound to be incorporated into larger molecular structures. These reactions are often catalyzed by transition metals, which facilitate the formation of new bonds and enhance the reactivity of the compound.
Comparison with Similar Compounds
Allyltrichlorosilane: Similar in structure but contains three chlorine atoms instead of two. It is used in similar applications but has different reactivity due to the additional chlorine atom.
Hexyltrichlorosilane: Contains a hexyl group and three chlorine atoms. It is used in the production of hydrophobic coatings and as a coupling agent in polymer synthesis.
Vinylhexyldichlorosilane: Contains a vinyl group instead of an allyl group. It is used in the synthesis of organosilicon compounds with different properties.
Uniqueness: Allylhexyldichlorosilane is unique due to the presence of both an allyl group and a dichlorosilane group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form strong covalent bonds with various substrates makes it valuable in the production of durable materials and coatings.
Properties
IUPAC Name |
dichloro-hexyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl2Si/c1-3-5-6-7-9-12(10,11)8-4-2/h4H,2-3,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOYJEJPABKFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](CC=C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
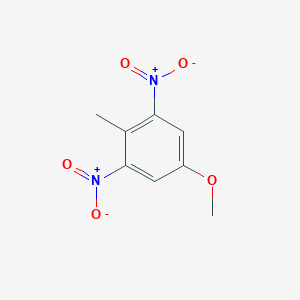
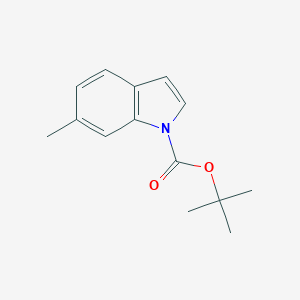

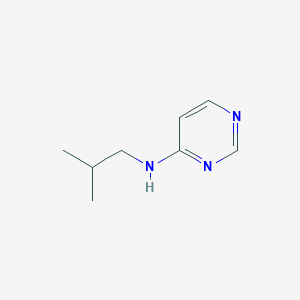

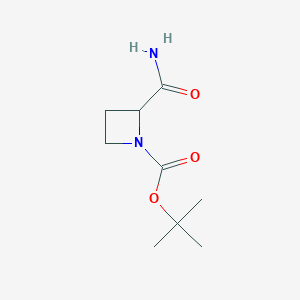

![Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-](/img/structure/B168674.png)

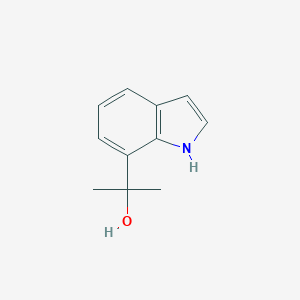
![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)
![[Amino(phenyl)methyl]phosphonic acid](/img/structure/B168688.png)

